

Discontinuation of Epofolate (BMS-753493): A Technical Analysis

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epofolate (BMS-753493), a folate receptor-targeted chemotherapeutic agent, was a promising novel conjugate designed to selectively deliver a potent epothilone analog to cancer cells overexpressing the folate receptor alpha. Despite a well-defined mechanism of action and progression into early-phase clinical trials, the development of **Epofolate** was ultimately discontinued. This technical guide provides a comprehensive analysis of the available data leading to this decision, focusing on the clinical trial outcomes, safety profile, and the underlying scientific rationale for its cessation. The primary reason for the discontinuation of **Epofolate**'s development was the lack of demonstrated anti-tumor activity in clinical trials[1].

Introduction

Epofolate (BMS-753493) is a conjugate of a folate and an epothilone analog, BMS-748285. The scientific premise for its development was based on the targeted delivery of a cytotoxic agent to tumor cells. The folate component of the molecule was designed to bind with high affinity to the folate receptor alpha (FR α), which is overexpressed in a variety of solid tumors, including ovarian, breast, and renal cancers, while having limited expression in normal tissues. This targeted approach aimed to increase the therapeutic index of the epothilone payload by concentrating its cytotoxic effect within the tumor microenvironment and minimizing systemic toxicity.



Mechanism of Action

The proposed mechanism of action for **Epofolate** involved a multi-step process:

- Targeted Binding: The folate moiety of **Epofolate** binds to the FRα on the surface of cancer cells.
- Receptor-Mediated Endocytosis: Upon binding, the Epofolate-FRα complex is internalized into the cell via endocytosis.
- Payload Release: Inside the cell, the epothilone analog is released from the folate conjugate.
- Microtubule Inhibition: The released epothilone analog, a microtubule-stabilizing agent, binds
 to tubulin, leading to the stabilization of microtubules. This disruption of microtubule
 dynamics results in cell cycle arrest at the G2/M phase and subsequent apoptosis
 (programmed cell death).

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References

- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
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